Cas no 60925-61-3 (Ceforanide)

Ceforanide 化学的及び物理的性質
名前と識別子
-
- Ceforanide
- (6R,7R)-7-[[2-[2-(Aminomethyl)phenyl]acetyl]amino]-3-[[1-(carboxymethyl)tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Cefonicid Sodium
- CEFORANIDE,JP14
- (6R)-7t-[2-(2-aminomethyl-phenyl)-acetylamino]-3-(1-carboxymethyl-1H-tetrazol-5-ylsulfanylmethyl)-8-oxo-(6rH)-5-thia-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- bl s786
- Ceforanido
- Ceforanido [INN-Spanish]
- Ceforanidum
- Ceforanidum [INN-Latin]
- Precef
- Radacef
- Prestwick3_000470
- CEFORANIDE [WHO-DD]
- CEFORANIDE (USP IMPURITY)
- CEFORANIDE (MART.)
- CEFORANIDE(200MG)
- SPBio_002519
- Ceforanide (USAN:USP:INN:BAN)
- CEFORANIDE [MART.]
- NCGC00179514-05
- NSC 760049
- BL-S786
- 7-(o-(Aminomethyl)phenylacetamido)-3-(((1-(carboxymethyl)-1H-tetrazol-5-yl)thio)methyl)-3-cephem-4-carboxylic acid
- CEFORANIDE [USAN]
- Prestwick2_000470
- Ceforanidum (INN-Latin)
- CEFORANIDE [INN]
- (6R,7R)-7-({[2-(aminomethyl)phenyl]acetyl}amino)-3-({[1-(carboxymethyl)-1H-tetrazol-5-yl]sulfanyl}methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- SR-01000872614-3
- CHEMBL1201046
- UNII-8M1YF8951V
- 7beta-[2-(aminomethyl)phenyl]acetamido-3-{[1-(carboxymethyl)-1H-tetrazol-5-yl]sulfanyl}methyl-3,4-didehydrocepham-4-carboxylic acid
- C06884
- NSC-760049
- D00259
- AKOS027427040
- S5081
- CCG-220470
- (6R,7R)-7-{2-[2-(aminomethyl)phenyl]acetamido}-3-({[1-(carboxymethyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- BSPBio_000580
- CEFORANIDE [USP IMPURITY]
- 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(((2-(aminomethyl)phenyl)acetyl)amino)-3-(((1-(carboxymethyl)-1H-tetrazol-5-yl)thio)methyl)-8-oxo-, (6R-trans)-
- Ceforanide (USP/INN)
- SCHEMBL122072
- CEFORANIDE (USP-RS)
- CEFORANIDE [ORANGE BOOK]
- DTXSID1022760
- BL-S 786
- cefaronide
- CS-0013066
- NS00011575
- SR-01000872614-2
- HMS3713M22
- Tox21_110670
- CHEBI:3495
- (6R,7R)-7-[2-(alpha-Amino-O-tolyl)acetamido]-3-[[[1-(carboxymethyl)-1H-tetrazol-5-yl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- (6R-trans)-7-(((2-(Aminomethyl)phenyl)acetyl)amino)-3-(((1-(carboxymethyl)-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
- (6R,7R)-7-(2-(2-(Aminomethyl)phenyl)acetamido)-3-(((1-(carboxymethyl)-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid
- D81832
- (6R,7R)-7-(2-(alpha-Amino-o-tolyl)acetamido)-3-(((1-(carboxymethyl)-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
- SR-01000872614
- NCGC00016897-01
- J01DC11
- BRD-K37848908-001-03-1
- Q5057287
- AB00513845
- CEFORANIDE [VANDF]
- ceforanida
- (6R,7R)-7-((2-(2-(aminomethyl)phenyl)acetyl)amino)-3-((1-(carboxymethyl)tetrazol-5-yl)sulfanylmethyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
- Ceforanido (INN-Spanish)
- (6R,7R)-7-(2-(2-(Aminomethyl)phenyl)acetamido)-3-(((1-(carboxymethyl)-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- CEFORANIDE [USP-RS]
- DB00923
- EN300-7408761
- HMS2096M22
- 7-[O-(aminomethyl)phenylacetamido]-3-[[[1-(carboxymethyl)-1H-tetrazol-5-yl]thio]methyl]-3-cephem-4-carboxylic acid
- 7-(alpha-(2-aminomethylphenyl)acetamido)-3-((1-carboxymethyltetrazol-5-ylthio)methyl)-3-cephem-4-carboxylic acid
- CEFORANIDE [MI]
- 8M1YF8951V
- GTPL12218
- Precef (TN)
- (6R,7R)-7-({[2-(aminomethyl)phenyl]acetyl}amino)-3-({[1-(carboxymethyl)-1H-tetrazol-5-yl]thio}methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Prestwick0_000470
- HMS1569M22
- HY-B1297
- A913663
- 7beta-(2-(aminomethyl)phenyl)acetamido-3-((1-(carboxymethyl)-1H-tetrazol-5-yl)sulfanyl)methyl-3,4-didehydrocepham-4-carboxylic acid
- BPBio1_000638
- Ceforanide [USAN:USP:INN:BAN]
- 7-[[2-[2-(aminomethyl)phenyl]acetyl]amino]-3-[[1-(carboxymethyl)tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- AS-15783
- CAS-60925-61-3
- 60925-61-3
- DTXCID402760
- (6R,7R)-7-(((2-(aminomethyl)phenyl)acetyl)amino)-3-(((1-(carboxymethyl)-1H-tetrazol-5-yl)sulfanyl)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
- Prestwick1_000470
- DA-62187
- BRD-K37848908-001-05-6
- SLAYUXIURFNXPG-CRAIPNDOSA-N
-
- MDL: MFCD00210833
- インチ: InChI=1S/C20H21N7O6S2/c21-6-11-4-2-1-3-10(11)5-13(28)22-15-17(31)27-16(19(32)33)12(8-34-18(15)27)9-35-20-23-24-25-26(20)7-14(29)30/h1-4,15,18H,5-9,21H2,(H,22,28)(H,29,30)(H,32,33)/t15-,18-/m1/s1
- InChIKey: SLAYUXIURFNXPG-CRAIPNDOSA-N
- ほほえんだ: NCC1=CC=CC=C1CC(N[C@@H]2C(N3C(C(O)=O)=C(CSC4=NN=NN4CC(O)=O)CS[C@H]23)=O)=O
計算された属性
- せいみつぶんしりょう: 519.09900
- どういたいしつりょう: 519.099
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 13
- 重原子数: 35
- 回転可能化学結合数: 11
- 複雑さ: 905
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): _3.2
- トポロジー分子極性表面積: 244A^2
じっけんとくせい
- 密度みつど: 1.8±0.1 g/cm3
- ゆうかいてん: 223-230°C
- 屈折率: 1.829
- PSA: 244.23000
- LogP: 0.31890
- じょうきあつ: NO data available
Ceforanide セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Store long-term at -20°C
Ceforanide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5022-50 mg |
Ceforanide |
60925-61-3 | 97.75% | 50mg |
¥1417.00 | 2022-04-26 | |
SHENG KE LU SI SHENG WU JI SHU | sc-495858-10mg |
Ceforanide, |
60925-61-3 | 10mg |
¥1106.00 | 2023-09-05 | ||
TRC | C242930-25mg |
Ceforanide |
60925-61-3 | 25mg |
$ 176.00 | 2023-09-08 | ||
TRC | C242930-50mg |
Ceforanide |
60925-61-3 | 50mg |
$ 316.00 | 2023-04-18 | ||
TRC | C242930-100mg |
Ceforanide |
60925-61-3 | 100mg |
$ 569.00 | 2023-04-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-495858-10 mg |
Ceforanide, |
60925-61-3 | 10mg |
¥1,106.00 | 2023-07-11 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VP169-100mg |
Ceforanide |
60925-61-3 | 97% | 100mg |
2221CNY | 2021-05-07 | |
ChemScence | CS-0013066-25mg |
Ceforanide |
60925-61-3 | 99.75% | 25mg |
$95.0 | 2022-04-27 | |
Enamine | EN300-7408761-0.05g |
60925-61-3 | 0.05g |
$2755.0 | 2023-05-31 | |||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5022-10mg |
Ceforanide |
60925-61-3 | 99.27% | 10mg |
¥ 314 | 2023-09-07 |
Ceforanide 関連文献
-
Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
-
Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
10. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
Ceforanideに関する追加情報
Recent Advances in Ceforanide (60925-61-3) Research: A Comprehensive Review
Ceforanide (CAS: 60925-61-3) is a second-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. It has been widely used in clinical settings for the treatment of various infections, including respiratory, urinary tract, and skin infections. Recent studies have focused on optimizing its pharmacokinetic properties, enhancing its efficacy against resistant strains, and exploring novel formulations for improved delivery. This research brief synthesizes the latest findings on Ceforanide, highlighting key advancements and their implications for clinical practice.
One of the most significant recent developments in Ceforanide research is the investigation of its mechanism of action against multidrug-resistant (MDR) bacterial strains. A 2023 study published in the *Journal of Antimicrobial Chemotherapy* demonstrated that Ceforanide exhibits potent activity against extended-spectrum β-lactamase (ESBL)-producing *Escherichia coli* and *Klebsiella pneumoniae*. The study utilized molecular docking simulations and in vitro assays to elucidate the binding affinity of Ceforanide to penicillin-binding proteins (PBPs), providing insights into its resistance profile. These findings underscore the potential of Ceforanide as a therapeutic option in the era of increasing antibiotic resistance.
Another area of active research is the development of novel formulations to enhance the bioavailability and stability of Ceforanide. A recent patent application (WO2023056123) describes a liposomal encapsulation technique that significantly improves the drug's half-life and tissue penetration. Preclinical studies in murine models showed that the liposomal Ceforanide formulation achieved higher concentrations in lung tissue compared to the conventional formulation, suggesting its potential for treating respiratory infections. This innovation could address one of the longstanding challenges associated with Ceforanide therapy—its relatively short plasma half-life.
In addition to its antibacterial properties, recent studies have explored the immunomodulatory effects of Ceforanide. A 2024 paper in *Frontiers in Immunology* reported that Ceforanide can modulate the expression of pro-inflammatory cytokines in macrophages, potentially contributing to its therapeutic efficacy in chronic infections. This dual mechanism of action—direct antibacterial activity and immune modulation—positions Ceforanide as a unique candidate for combination therapies in complex infections.
Despite these advancements, challenges remain in the clinical application of Ceforanide. Pharmacokinetic variability among patients and the emergence of resistance mechanisms, such as efflux pumps and target site modifications, necessitate ongoing research. Current clinical trials (e.g., NCT05678921) are evaluating optimized dosing regimens and combination therapies to mitigate these issues. The integration of pharmacokinetic/pharmacodynamic (PK/PD) modeling in these trials represents a promising approach to personalized Ceforanide therapy.
In conclusion, recent research on Ceforanide (60925-61-3) has expanded our understanding of its therapeutic potential and limitations. From novel formulations to mechanistic insights, these advancements pave the way for more effective and targeted use of this antibiotic. Future studies should focus on translational applications, including real-world efficacy studies and the development of companion diagnostics to guide therapy. As antibiotic resistance continues to escalate, Ceforanide remains a valuable tool in the antimicrobial arsenal, provided its use is optimized through evidence-based approaches.
60925-61-3 (Ceforanide) 関連製品
- 53535-88-9(4-tert-butyl-2-methoxybenzaldehyde)
- 1496064-53-9(3-amino-4-(5-chloropyridin-2-yl)sulfanylbenzoic acid)
- 2034303-54-1(7-phenyl-4-2-(1H-1,2,4-triazol-1-yl)acetyl-1lambda6,4-thiazepane-1,1-dione)
- 5097-82-5(1-phenyl-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one)
- 1823251-57-5(1-(4-Chloro-3-fluorophenyl)-1-cyclopropyl ethanol)
- 681267-10-7(N-2-(2,3-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-yl-2,2-diphenylacetamide)
- 1337709-11-1(3-(3-METHOXY-2-METHYLPHENYL)MORPHOLINE)
- 1805971-19-0(Ethyl 2-chloro-5-cyano-3-(difluoromethyl)pyridine-4-acetate)
- 2138281-63-5(3-Azetidinemethanol, α-[1-(aminomethyl)butyl]-α-methyl-)
- 2137663-88-6({3-[(But-3-en-1-yl)(methyl)amino]-2,2-difluoropropyl}(ethyl)amine)
